2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide
Descripción
This compound (hereafter referred to as the "target compound") is a pyridinone-derived acetamide featuring a 4-acetylpiperazinylmethyl substituent, a methoxy group at the 5-position, and a meta-nitrophenyl acetamide moiety. While direct pharmacological data are unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic binding motifs .
Propiedades
IUPAC Name |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c1-15(27)24-8-6-23(7-9-24)12-18-11-19(28)20(32-2)13-25(18)14-21(29)22-16-4-3-5-17(10-16)26(30)31/h3-5,10-11,13H,6-9,12,14H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIAXHTFAJIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule with potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Piperazine moiety : Often associated with neuroactive properties.
- Pyridine ring : Known for its role in various pharmacological activities.
- Nitrophenyl group : Implicated in interactions with biological targets.
The exact mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors or enzymes within biological systems. The presence of the piperazine and nitrophenyl groups suggests potential interactions with neurotransmitter systems and enzymatic pathways.
Antioxidant Activity
Research indicates that compounds similar to 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide exhibit antioxidant properties. For instance, hydroxypyridinone-diamine hybrids have shown the ability to trap reactive oxygen species (ROS), suggesting that this compound may also possess similar capabilities .
Neuroprotective Effects
Studies on related compounds have indicated potential neuroprotective effects. The ability to inhibit apoptosis in neuronal cell lines, such as PC12 cells, has been documented, particularly in response to oxidative stress induced by agents like methylglyoxal . This suggests that our compound may have similar neuroprotective properties.
Case Studies and Experimental Data
Recent studies have focused on the synthesis and evaluation of compounds with structural similarities to 2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide. Key findings from these studies include:
Comparación Con Compuestos Similares
Research Findings and Gaps
- Structural Advantages : The acetylpiperazine and methoxy groups position the target as a promising lead for optimizing solubility and target engagement.
- Limitations : Lack of nitro-group reduction or acetylpiperazine metabolism data (e.g., deacylation) complicates ADME predictions.
- Future Directions : Comparative studies with ’s tetrahydrofuran-containing analogs could elucidate the impact of oxygen heterocycles on bioavailability .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized to ensure high yield and purity?
The synthesis involves multi-step reactions, including cyclization of pyridone derivatives, nucleophilic substitution at the piperazine moiety, and amide coupling. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF for amide bond formation).
- Catalysts (e.g., triethylamine for deprotonation during coupling reactions).
- Purification methods (column chromatography or recrystallization to isolate the final product) .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups).
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-N stretch) .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Enzyme inhibition assays: Test interactions with kinases or proteases using fluorogenic substrates.
- Receptor binding studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors).
- Cellular viability assays: MTT or resazurin-based tests to evaluate cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound stability . Mitigation strategies include:
- Dose-response validation: Reproduce experiments across multiple concentrations.
- Metabolic stability testing: Use liver microsomes to assess degradation rates.
- Orthogonal assays: Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies enhance selectivity for specific biological targets (e.g., kinase isoforms)?
- Structural analogs synthesis: Modify the acetylpiperazine or nitrophenyl groups to reduce off-target interactions.
- Computational docking: Use molecular dynamics simulations to predict binding poses and steric clashes.
- Selectivity panels: Screen against related targets (e.g., kinase family members) .
Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
- Factor screening: Identify critical variables (e.g., temperature, solvent ratio) via fractional factorial designs.
- Response surface methodology (RSM): Model interactions between factors to maximize yield.
- Case example: A flow-chemistry approach improved diazomethane synthesis by 30% via controlled reagent mixing .
Q. What computational tools are effective for analyzing structure-activity relationships (SAR) in analogs?
- Molecular docking (AutoDock/Vina): Predict binding modes to targets like kinases or GPCRs.
- QSAR modeling: Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity.
- Example: Modifying the methoxy group on the pyridone ring increased solubility without compromising affinity .
Q. How can stability issues in biological assays (e.g., compound degradation) be addressed?
- Lyophilization: Stabilize the compound in solid form for long-term storage.
- Formulation optimization: Use cyclodextrins or liposomal encapsulation to enhance aqueous stability.
- Real-time monitoring: LC-MS tracking of degradation products during assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
